Isotopic Purity and Specification: Dovitinib-d8 vs. Non-Deuterated Dovitinib
Dovitinib-d8 is supplied with a certified purity of ≥99% for deuterated forms (d1-d8), as verified by HPLC analysis . This high isotopic purity is a critical specification that directly differentiates it from the non-deuterated analyte, dovitinib. The use of a non-deuterated internal standard in LC-MS/MS is analytically invalid for dovitinib quantification due to the inability to distinguish it from the analyte [1].
| Evidence Dimension | Isotopic Purity and Mass Differentiation |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d8); Mass shift: +8 Da |
| Comparator Or Baseline | Non-deuterated Dovitinib |
| Quantified Difference | ≥99% isotopic enrichment; +8 Da mass difference enables MS resolution |
| Conditions | Certified by vendor QC analysis (HPLC). |
Why This Matters
The high isotopic purity ensures reliable use as an internal standard, while the +8 Da mass shift enables unambiguous mass spectrometric differentiation, a requirement for accurate quantification.
- [1] AlRabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 407-415. View Source
